molecular formula C6H2BrCl2F B1437860 1-Bromo-2,4-dichloro-3-fluorobenzene CAS No. 1000573-15-8

1-Bromo-2,4-dichloro-3-fluorobenzene

Cat. No. B1437860
CAS RN: 1000573-15-8
M. Wt: 243.88 g/mol
InChI Key: GGVLXXOXZOFPJH-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-3-fluorobenzene is a polyhalo substituted benzene . It is a colorless to light yellow liquid . It is used to produce 2,4,4’-trichloro-biphenyl .


Synthesis Analysis

1-Bromo-2,4-dichloro-3-fluorobenzene can be synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .


Molecular Structure Analysis

The molecular formula of 1-Bromo-2,4-dichloro-3-fluorobenzene is C6H2BrCl2F . The molecular weight is 243.889 .


Chemical Reactions Analysis

1-Bromo-2,4-dichloro-3-fluorobenzene undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .


Physical And Chemical Properties Analysis

The density of 1-Bromo-2,4-dichloro-3-fluorobenzene is 1.8±0.1 g/cm3 . The boiling point is 241.3±35.0 °C at 760 mmHg . The flash point is 99.7±25.9 °C .

Scientific Research Applications

Pharmaceutical Research

1-Bromo-2,4-dichloro-3-fluorobenzene: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various pharmacologically active molecules. For instance, its incorporation into larger molecular frameworks can lead to the development of novel therapeutic agents, including potential anticancer and antiviral drugs .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It is employed in cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal for constructing complex organic molecules. Its halogenated structure makes it reactive towards palladium-catalyzed coupling, allowing for the introduction of various functional groups .

Agrochemical Development

The halogen atoms present in 1-Bromo-2,4-dichloro-3-fluorobenzene make it a precursor in the synthesis of agrochemicals. It can be used to create pesticides and herbicides with specific action mechanisms, contributing to the protection of crops and ensuring food security .

Dyestuff Synthesis

This compound finds applications in the dyestuff industry as well. It can be used to synthesize complex dye molecules, which are then used to impart color to textiles and other materials. The presence of multiple halogens allows for diverse substitution reactions, leading to a variety of dye structures .

Material Science

In material science, 1-Bromo-2,4-dichloro-3-fluorobenzene is utilized in the creation of advanced materials, including polymers and liquid crystals. Its incorporation into polymers can enhance their properties, such as thermal stability and resistance to degradation .

Chemical Research

Researchers use this compound to study reaction mechanisms and develop new synthetic methodologies. Its unique structure allows scientists to explore the reactivity patterns of halogenated aromatics and to optimize conditions for their transformations .

Mechanism of Action

1-Bromo-2,4-dichloro-3-fluorobenzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

Safety and Hazards

This compound is a flammable liquid. It has a flash point of 53 °C . It may cause skin irritation and respiratory irritation .

properties

IUPAC Name

1-bromo-2,4-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVLXXOXZOFPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661538
Record name 1-Bromo-2,4-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4-dichloro-3-fluorobenzene

CAS RN

1000573-15-8
Record name 1-Bromo-2,4-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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